Cas no 1803764-23-9 (Methyl 6-cyano-3-mercaptopyridine-2-acetate)
Methyl 6-cyano-3-mercaptopyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-cyano-3-mercaptopyridine-2-acetate
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- Inchi: 1S/C9H8N2O2S/c1-13-9(12)4-7-8(14)3-2-6(5-10)11-7/h2-3,14H,4H2,1H3
- InChI Key: MOOGOIIOXDXNTP-UHFFFAOYSA-N
- SMILES: SC1=CC=C(C#N)N=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- XLogP3: 0.9
- Topological Polar Surface Area: 64
Methyl 6-cyano-3-mercaptopyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008153-250mg |
Methyl 6-cyano-3-mercaptopyridine-2-acetate |
1803764-23-9 | 95% | 250mg |
$931.00 | 2022-04-02 | |
| Alichem | A029008153-1g |
Methyl 6-cyano-3-mercaptopyridine-2-acetate |
1803764-23-9 | 95% | 1g |
$2,808.15 | 2022-04-02 |
Methyl 6-cyano-3-mercaptopyridine-2-acetate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on Methyl 6-cyano-3-mercaptopyridine-2-acetate
Methyl 6-cyano-3-mercaptopyridine-2-acetate (CAS No. 1803764-23-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-cyano-3-mercaptopyridine-2-acetate (CAS No. 1803764-23-9) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its pyridine core functionalized with a cyano group, a thiol group, and an acetate moiety, has garnered considerable attention in recent years due to its utility in the development of novel therapeutic agents. The structural features of this molecule make it an invaluable building block for chemists and pharmacologists seeking to design molecules with enhanced biological activity and improved pharmacokinetic properties.
The chemical structure of Methyl 6-cyano-3-mercaptopyridine-2-acetate consists of a pyridine ring substituted at the 6-position with a cyano group (–CN), at the 3-position with a thiol group (–SH), and at the 2-position with an acetate group (–COOCH₃). This arrangement imparts unique reactivity that allows for further functionalization, making it a preferred choice for constructing complex molecular architectures. The presence of both electrophilic and nucleophilic sites on the molecule enables diverse synthetic pathways, facilitating the creation of derivatives with tailored biological activities.
In recent years, significant advancements have been made in leveraging Methyl 6-cyano-3-mercaptopyridine-2-acetate in the synthesis of bioactive molecules. One notable area of research involves its application in the development of antimicrobial agents. The thiol group, in particular, has been recognized for its ability to interact with biological targets, making it an attractive feature for designing compounds that exhibit potent antimicrobial properties. Studies have demonstrated that derivatives of this compound can disrupt bacterial cell membranes or inhibit key enzymatic pathways, thereby offering promising leads for new antibiotics.
Furthermore, the cyano group on the pyridine ring serves as a versatile handle for further chemical modifications. For instance, it can be reduced to an amine group or undergo nucleophilic substitution reactions, allowing chemists to introduce additional functional groups into the molecule. This flexibility has been exploited in the synthesis of kinase inhibitors, which are crucial for treating various types of cancer and inflammatory diseases. By strategically modifying the structure of Methyl 6-cyano-3-mercaptopyridine-2-acetate, researchers have been able to develop kinase inhibitors with improved selectivity and reduced toxicity.
The acetate moiety at the 2-position of the pyridine ring also contributes to the compound's utility as a synthetic intermediate. It can be easily removed or modified through various chemical reactions, such as hydrolysis or esterification, providing further opportunities for structural diversification. This has been particularly useful in the development of central nervous system (CNS) drugs, where precise control over molecular properties is essential for achieving optimal pharmacological effects.
Recent studies have also highlighted the role of Methyl 6-cyano-3-mercaptopyridine-2-acetate in the synthesis of compounds with potential antiviral and anti-inflammatory activities. The unique combination of functional groups on this molecule allows it to interact with viral proteases or inflammatory mediators, thereby inhibiting their activity. For example, derivatives of this compound have shown promise in inhibiting HIV protease, a key enzyme involved in viral replication. Similarly, modifications targeting the thiol group have led to the discovery of novel anti-inflammatory agents that exhibit significant therapeutic potential.
The growing interest in green chemistry has also influenced the use of Methyl 6-cyano-3-mercaptopyridine-2-acetate as a sustainable building block. Researchers are increasingly exploring catalytic methods that minimize waste and energy consumption while maximizing yield. These efforts align with broader trends in pharmaceutical synthesis aimed at reducing environmental impact without compromising on efficiency and product quality. The compound's compatibility with various catalytic systems has made it a valuable asset in these endeavors.
In conclusion, Methyl 6-cyano-3-mercaptopyridine-2-acetate (CAS No. 1803764-23-9) represents a cornerstone in modern pharmaceutical synthesis due to its structural versatility and broad range of applications. Its role as an intermediate in the development of antimicrobial agents, kinase inhibitors, CNS drugs, antiviral agents, and anti-inflammatory compounds underscores its importance in drug discovery and development. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of pharmaceutical innovation.
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